Aldose Reductase Inhibitory Activity: A Baseline IC₅₀ of 24.8 µM in Rat ALR2
4-(4-Methyl-3-nitrophenyl)morpholine exhibits moderate inhibitory activity against rat aldose reductase 2 (ALR2) with an IC₅₀ of 24.8 µM [1]. This places it among a class of nitrophenyl-based aldose reductase inhibitors identified through virtual screening, with reported IC₅₀ values for structurally related nitrophenyl derivatives ranging from 0.14 µM to >100 µM in comparable assays [2]. While not among the most potent in the series, the compound's activity is quantifiable and provides a defined starting point for structure-activity relationship (SAR) studies, especially when compared to the clinically used aldose reductase inhibitor epalrestat (IC₅₀ ~0.1-1 µM under similar conditions) [2].
| Evidence Dimension | Aldose Reductase 2 (ALR2) Inhibition Potency |
|---|---|
| Target Compound Data | IC₅₀ = 2.48 × 10⁴ nM (24.8 µM) |
| Comparator Or Baseline | Other nitrophenyl ALR2 inhibitors: IC₅₀ range 0.14 µM – >100 µM; Epalrestat: ~0.1–1 µM |
| Quantified Difference | The target compound is ~25–250-fold less potent than epalrestat, but ~4-fold more potent than the weakest nitrophenyl derivatives in the series. |
| Conditions | Sprague-Dawley albino rat ALR2 enzyme; D,L-glyceraldehyde substrate; NADPH oxidation spectrophotometric assay. |
Why This Matters
Provides a quantitative benchmark for aldose reductase inhibition, enabling researchers to position the compound within the SAR landscape and select appropriate analogs for further optimization.
- [1] BindingDB. BDBM50484943 CHEMBL1487624. IC₅₀: 2.48E+4 nM. Inhibition of Sprague-Dawley albino rat ALR2. Accessed 2026. View Source
- [2] Semantic Scholar. Discovery of new inhibitors of aldose reductase from molecular docking and database screening. Accessed 2026. View Source
